1,2-Dihydroacenaphthylene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroacenaphthylene-5-carbonitrile is an organic compound with the molecular formula C₁₃H₉N and a molecular weight of 179.22 g/mol It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydroacenaphthylene-5-carbonitrile can be synthesized through several synthetic routes. One common method involves the reaction of 5-bromoacenaphthylene-1,2-dione with sodium cyanide . The reaction conditions typically include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production lies in optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
1,2-Dihydroacenaphthylene-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydroacenaphthylene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as a precursor to compounds that exhibit electrochemiluminescence or chemiluminescence properties . These properties are valuable in applications such as sensing, imaging, and light-emitting devices.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with a similar structure but without the carbonitrile group.
1,2-Dihydroacenaphthylene-4-carbonitrile: A closely related compound with the carbonitrile group at a different position.
Uniqueness
1,2-Dihydroacenaphthylene-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H9N |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1,2-dihydroacenaphthylene-5-carbonitrile |
InChI |
InChI=1S/C13H9N/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-7H,4-5H2 |
InChI Key |
SAMBTDSIZXPXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.